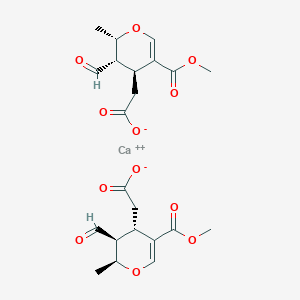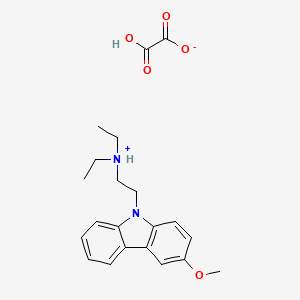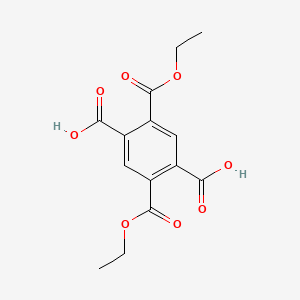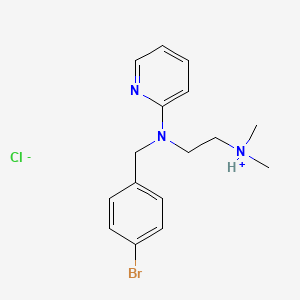
1,1'-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) is a chemical compound with the molecular formula C5F8O2 and a molecular weight of 244.04 g/mol . It is characterized by its unique structure, which includes two trifluoroethylene groups connected by a difluoromethylene bridge through oxygen atoms. This compound is known for its high thermal stability and unique chemical properties, making it of interest in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) typically involves the reaction of difluoromethylene bis(oxy) compounds with trifluoroethylene under controlled conditions. One common method involves the use of chlorodifluoromethylation of aldehydes using Me3SiCF2Cl and a catalytic amount of TBAF in polar solvents at room temperature . The reaction proceeds through the formation of difluoromethylated intermediates, which are then further reacted to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can lead to the formation of difluoromethylene bis(oxy) derivatives.
Substitution: The compound can undergo substitution reactions, where one or more fluorine atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield difluoromethylene bis(oxy) ketones, while reduction may produce difluoromethylene bis(oxy) alcohols.
Wissenschaftliche Forschungsanwendungen
1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential use in biochemical assays and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including its use in drug development.
Wirkmechanismus
The mechanism of action of 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethylene bridge and trifluoroethylene groups contribute to its reactivity and binding affinity, making it a valuable tool in biochemical research .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) include:
- Octafluoro-3,5-dioxa-1,6-heptadiene
- 1,1’-((Difluoromethylene)bis(oxy))bis(1,1,1,3,3,3-hexafluoropropane)
Uniqueness
What sets 1,1’-((Difluoromethylene)bis(oxy))bis(1,2,2-trifluoroethylene) apart from these similar compounds is its specific combination of difluoromethylene and trifluoroethylene groups, which confer unique chemical properties and reactivity. This makes it particularly valuable in applications requiring high thermal stability and specific reactivity patterns .
Eigenschaften
CAS-Nummer |
13845-92-6 |
|---|---|
Molekularformel |
C5F8O2 |
Molekulargewicht |
244.04 g/mol |
IUPAC-Name |
1-[difluoro(1,2,2-trifluoroethenoxy)methoxy]-1,2,2-trifluoroethene |
InChI |
InChI=1S/C5F8O2/c6-1(7)3(10)14-5(12,13)15-4(11)2(8)9 |
InChI-Schlüssel |
GLHFHOMOSBNTAR-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(F)F)(OC(OC(=C(F)F)F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


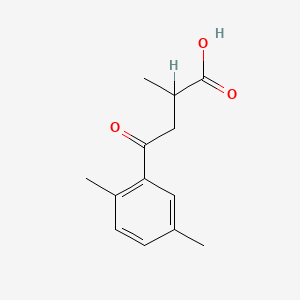
![(2S)-2-[[(2S)-1-[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]-methylamino]-3-phenylpropanoyl]amino]-5-oxopentanoyl]pyrrolidine-2-carbonyl]amino]-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]pentanediamide](/img/structure/B13740551.png)

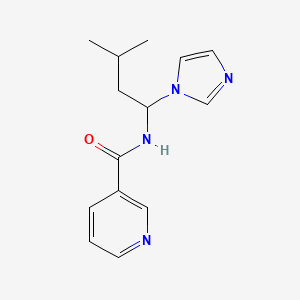

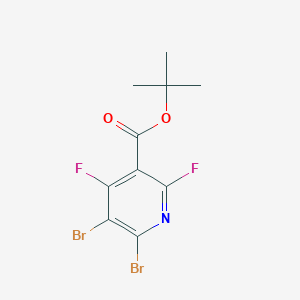

![Ethyl 4-[[2,4-diamino-6-[(3-anilino-2-chloropropyl)amino]pyrimidin-5-yl]diazenyl]benzoate;hydrochloride](/img/structure/B13740595.png)
